Ammonium-D-xylonate
Overview
Description
Ammonium-D-xylonate is a compound with the molecular formula C5H13NO6 . It is also known by other synonyms such as Pentonic acid–ammonia (1/1), DTXSID90969879, and NSC15831 .
Synthesis Analysis
The synthesis of this compound involves the oxidation of D-xylose, catalyzed by the xylose dehydrogenase from Caulobacter crescentus . The cofactor NAD+ is used in catalytic amounts and is regenerated in situ by coupling the reduction of acetaldehyde into ethanol, catalyzed by alcohol dehydrogenase from Clostridium kluyveri .
Molecular Structure Analysis
The molecular weight of this compound is 183.16 g/mol . The IUPAC name is azane;2,3,4,5-tetrahydroxypentanoic acid . The InChI is InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3 and the InChIKey is VUOKJALMVMFERM-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 183.07428713 g/mol . The topological polar surface area is 119 Ų . The heavy atom count is 12 .
Scientific Research Applications
Microbial D-xylonate Production
D-xylonic acid, derived from Ammonium-D-xylonate, is identified as a versatile platform chemical. It has applications as a complexing agent or chelator, useful in dispersing concrete, and as a precursor for various compounds like co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol. This acid presents a cheaper alternative to gluconic acid, which is extensively used in pharmaceuticals, food products, solvents, adhesives, dyes, paints, and polishes. Microbes like Gluconobacter oxydans and Pseudomonas putida have been studied for high-yield D-xylonate production. Genetically modified organisms like Escherichia coli and yeast strains (Saccharomyces cerevisiae and Kluyveromyces lactis) also show potential in D-xylonate production at industrial scales (Toivari et al., 2012).
Chemical Derivatives from Ammonium D-xylonate
Treatment of Ammonium D-xylonate with hydrogen bromide in acetic acid yields various chemical derivatives, including 2,5-dibromo-2,5-dideoxy-d-lyxono-1,4-lactone. These derivatives are significant in chemical synthesis, showcasing the versatility of this compound in producing a range of chemically useful compounds (Bock et al., 1981).
Enhancing Xylonate Production in Yeast
Research shows that the expression of genes like xylB (D-xylose dehydrogenase) from Caulobacter crescentus in Saccharomyces cerevisiae can significantly impact D-xylonate production. The presence of xylC (D-xylonolactonase) facilitates the rapid opening of lactone rings, enhancing D-xylonate production. These findings are crucial for improving industrial-scale production of D-xylonate (Nygård et al., 2014).
Low pH D-xylonate Production
Pichia kudriavzevii, a non-conventional yeast, has been engineered to produce D-xylonate efficiently, even at low pH. This is significant for industrial applications, as it demonstrates the yeast's ability to produce high concentrations of D-xylonate under varying pH conditions, making the process more versatile and adaptable (Toivari et al., 2013).
Mechanism of Action
Target of Action
Ammonium-D-xylonate, also known as D-Xylonic acid ammonium salt , is primarily involved in the xylose utilization pathway . This pathway is crucial for the metabolism of D-xylose, a sugar that is abundant in biomass and can be converted into a variety of industrially relevant compounds .
Mode of Action
The mode of action of this compound involves several enzymatic reactions. The first step in the pathway is the conversion of D-xylose into D-xylonolactone by D-xylose dehydrogenase. D-xylonolactone is then converted to D-xylonate by D-xylonolactone lactonase .
Biochemical Pathways
The biochemical pathway affected by this compound is the xylose utilization pathway . This pathway involves a series of enzymatic reactions that convert D-xylose to α-ketoglutarate without loss of carbon . After D-xylonate is formed, it is further converted by D-xylonate dehydratase into 2-keto-3-deoxy-xylonate, which is then converted by 2-keto-3-deoxy-xylonate dehydratase to α-ketoglutarate semialdehyde. Finally, α-ketoglutarate semialdehyde is converted into α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase .
Pharmacokinetics
It is known that d-xylonic acid accumulation can occur due to the overexpression of xylose dehydrogenase and inefficient expression of enzymes involved in d-xylonic acid assimilation . This accumulation can lead to a redox imbalance and insufficient cofactors, which can affect the bioavailability of the compound .
Result of Action
The result of this compound’s action is the conversion of D-xylose to α-ketoglutarate, a key intermediate in the citric acid cycle . This conversion allows for the efficient utilization of D-xylose, a sugar that is abundant in biomass but often underutilized in industrial processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the accumulation of D-xylonic acid can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation . Therefore, the environment in which the xylose utilization pathway operates can significantly impact the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Ammonium-D-xylonate plays a significant role in biochemical reactions, particularly in the xylose utilization pathway . This pathway involves the conversion of D-xylose to D-xylonate by the catalysis of two heterogeneous enzymes, Xdh and XylC from Caulobacter crescentus
Cellular Effects
It is known that the accumulation of D-xylonate, a product of D-xylose metabolism, can cause cellular stress
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the xylose utilization pathway . In this pathway, D-xylose is metabolized to D-xylonate, which is then converted to glycolaldehyde by the E. coli native enzymes of xylonate dehydratase (yjhG) and 2-keto-3-deoxy-d-xylonate aldolase (yjhH)
Temporal Effects in Laboratory Settings
It is known that D-xylonate, a product of D-xylose metabolism, can accumulate over time, potentially causing cellular stress .
Metabolic Pathways
This compound is involved in the xylose utilization pathway This pathway involves the conversion of D-xylose to D-xylonate, which is then further metabolized
Properties
IUPAC Name |
azane;2,3,4,5-tetrahydroxypentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOKJALMVMFERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O.N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969879 | |
Record name | Pentonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-96-1 | |
Record name | NSC15831 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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